N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-yl core linked to an acetamide group. The acetamide side chain is substituted with a (5-(furan-2-yl)pyridin-3-yl)methyl moiety, introducing heteroaromatic diversity (furan and pyridine rings).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(12-24-13-23-17-5-2-1-4-16(17)20(24)26)22-10-14-8-15(11-21-9-14)18-6-3-7-27-18/h1-9,11,13H,10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRSJTOZNZBUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a complex structure that incorporates a furan ring, a pyridine moiety, and a quinazoline derivative. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Synthesized from 1,4-dicarbonyl compounds.
- Pyridine Ring Formation : Achieved through the Hantzsch pyridine synthesis.
- Coupling Reactions : Utilizes palladium-catalyzed cross-coupling methods.
- Acetamide Group Introduction : Finalized through coupling with acetamide derivatives using reagents like EDCI .
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Furan Ring Formation | Cyclization of 1,4-dicarbonyl compounds |
| Pyridine Formation | Hantzsch synthesis |
| Coupling | Palladium-catalyzed cross-coupling |
| Acetamide Introduction | Reaction with acetamide derivatives |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity comparable to standard antibiotics. For instance, derivatives of quinazoline have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .
Anticancer Activity
Research has demonstrated that this compound possesses notable anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that certain derivatives exhibit cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Targeting specific enzymes related to cancer cell growth.
- Receptor Interaction : Binding to cellular receptors that mediate growth signals.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinazoline derivatives, including the target compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Assessment : In another study focused on anticancer activity, the compound was tested against multiple cancer cell lines. It demonstrated dose-dependent cytotoxicity with lower toxicity towards normal cells, suggesting a favorable therapeutic index .
Table 2: Biological Activity Overview
| Activity Type | Test Organisms/Cell Lines | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Various bacteria | Comparable to ciprofloxacin and fluconazole |
| Anticancer | MCF7 (breast), A549 (lung) | IC50 values < 10 μM |
Comparison with Similar Compounds
Structural Comparisons
The target compound is compared to structurally related quinazolinone derivatives (Table 1). Key differences lie in substituents on the quinazolinone core and the acetamide side chain:
Table 1: Structural Features of Selected Quinazolinone Derivatives
Key Observations :
- Heteroaromatic Diversity : The target compound’s pyridinylmethyl-furan system distinguishes it from styryl-substituted derivatives (e.g., 11m, 11r) . This may enhance π-π stacking or hydrogen bonding in biological targets.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 11r) vs. electron-donating groups (e.g., methoxy in 11m) influence electronic properties and binding affinity .
- Hybrid Pharmacophores : Compound 2 and the target compound both integrate furan and pyridine moieties, suggesting a trend toward multi-target engagement.
Table 2: Physicochemical Data
Key Observations :
- Thermal Stability : High melting points (e.g., 314–328°C for styryl derivatives ) suggest strong intermolecular interactions, likely due to aromatic stacking.
- Molecular Weight : The target compound’s estimated molecular weight (~374) aligns with derivatives optimized for bioavailability .
Anticancer Potential :
- The target compound’s furan-pyridine system may improve selectivity for kinase targets over styryl-based analogs.
Anti-inflammatory Activity :
- Hybrid pharmacophores (e.g., COX-2 inhibitor in , IC50 = 116.73 mmol/kg) demonstrate that combining heteroaromatic groups (furan, pyridine) with quinazolinones enhances potency. The target compound’s structure aligns with this design strategy.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Begin with constructing the quinazolin-4-one core via cyclization of anthranilic acid derivatives. Introduce the furan-pyridine moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling). For the acetamide linker, use condensation reactions between activated carboxylic acids and amines. Optimize solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., EDCI/HOBt) to enhance yields. Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, eluent: CHCl₃/MeOH) .
Q. How should structural characterization be performed to confirm the identity of this compound?
- Methodology : Use ¹H NMR and ¹³C NMR to verify proton and carbon environments, particularly focusing on the quinazolinone carbonyl (δ ~165–170 ppm) and furan ring protons (δ ~6.5–7.5 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) or EI-MS. Validate purity through elemental analysis (C, H, N) with <0.4% deviation from theoretical values .
Q. What preliminary biological assays are suitable for evaluating its anticancer potential?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin). Include positive controls and triplicate measurements to ensure reproducibility. For mechanistic insights, perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its anti-inflammatory or anticancer efficacy?
- Methodology : Synthesize analogs with substitutions on the furan ring (e.g., halogenation, methoxy groups) or quinazolinone core (e.g., methyl, nitro). Test derivatives in vitro using COX-2 inhibition assays (ELISA) or NF-κB luciferase reporter systems. Correlate electronic (Hammett σ) and steric parameters with activity trends. Prioritize analogs showing >50% inhibition at 10 µM .
Q. What computational tools are effective for predicting binding modes and target selectivity?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like EGFR, COX-2, or InhA. Use homology modeling if crystal structures are unavailable. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with PASS software predictions for off-target effects .
Q. How should contradictory data on substituent effects be resolved in SAR studies?
- Methodology : Re-evaluate synthetic routes to confirm compound purity and identity. Use isothermal titration calorimetry (ITC) to measure binding affinities directly. Perform meta-analyses of existing data to identify outliers. For example, if electron-withdrawing groups reduce activity unexpectedly, assess their impact on solubility (via LogP measurements) or metabolic stability (microsomal assays) .
Q. What experimental models are appropriate for investigating its mechanism of action in vivo?
- Methodology : Use xenograft mouse models for antitumor efficacy (e.g., subcutaneous HCT116 tumors). For anti-inflammatory activity, employ carrageenan-induced paw edema or LPS-induced sepsis models. Measure biomarkers (IL-6, TNF-α) via ELISA. Include dose-response studies and histopathological analysis to assess toxicity .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?
- Methodology : Conduct hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., furan oxidation). Introduce blocking groups (e.g., methyl on vulnerable positions) or replace labile moieties (e.g., bioisosteres for the acetamide linker). Assess PK parameters (Cₘₐₓ, t₁/₂) in rodent models after oral and intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
